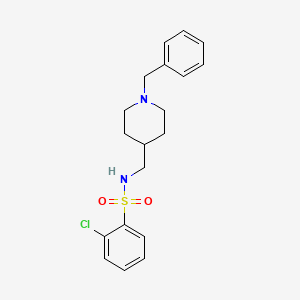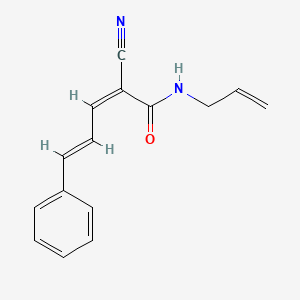
5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is a mono carboxylic acid of thiophene . The IUPAC name of this compound is 5-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a precursor to many 5-substituted derivatives, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular weight of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is 235.26 . Its InChI code is 1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a key component of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .Physical And Chemical Properties Analysis
5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthetic Applications and Chemical Properties
- Reactions with Methyl 3-hydroxythiophene-2-carboxylate : A study by Corral and Lissavetzky (1984) introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the reactivity of thiophene derivatives in synthetic chemistry Corral & Lissavetzky, 1984.
- Functionalization of Thiophene Moieties : Yang et al. (2000) describe the distant functionalization of thiophene moieties in electrophilic reactions promoted by samarium diiodide, underlining the synthetic versatility of thiophene compounds Yang et al., 2000.
Material Science and Electrochemistry
- Electrochromic Performances : Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies, demonstrating their potential in electrochromic devices due to the color-switching capabilities of the polymers produced Li et al., 2020.
- Organic Sensitizers for Solar Cells : Kim et al. (2006) explored organic sensitizers comprising thiophene units for solar cell applications, indicating the impact of molecular engineering on the efficiency of photovoltaic devices Kim et al., 2006.
Medicinal Chemistry
- Anticancer Agent Synthesis : Temple et al. (1983) highlighted the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, showcasing the therapeutic relevance of pyridinyl thiophene derivatives Temple et al., 1983.
Coordination Chemistry
- Coordination Polymers with Uranyl Thiophenedicarboxylate : Thangavelu, Butcher, and Cahill (2015) discussed the synthesis of uranyl coordination polymers with thiophene dicarboxylate, revealing insights into the structural diversity and luminescence properties of these complexes Thangavelu et al., 2015.
properties
IUPAC Name |
5-(5-methyl-6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIWPABHGARQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)

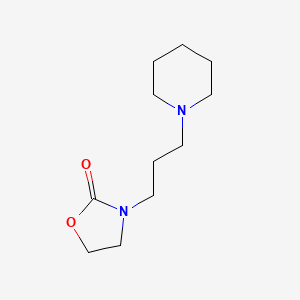
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
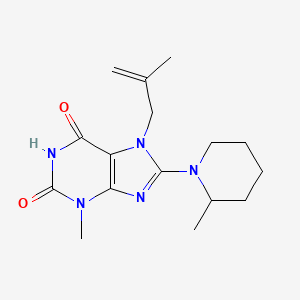
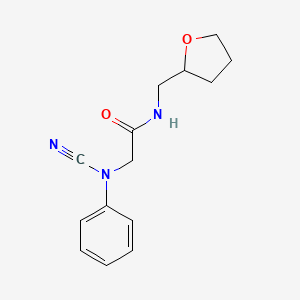
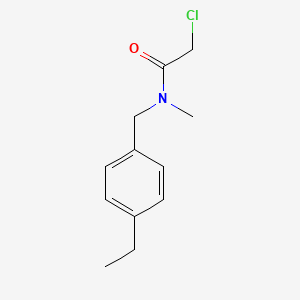
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
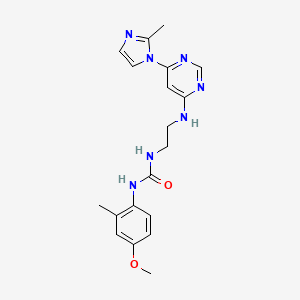
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

